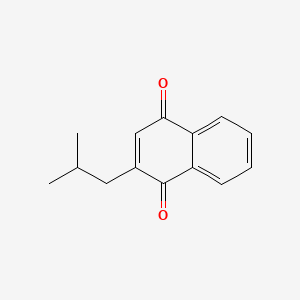
1,4-Naphthalenedione, 2-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-(2-methylpropyl)- is a derivative of 1,4-naphthoquinone. This compound is characterized by the presence of a naphthalene ring with two carbonyl groups at the 1 and 4 positions, and a 2-(2-methylpropyl) substituent. It is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthalenedione, 2-(2-methylpropyl)- typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the carbonyl groups under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4-naphthalenedione, 2-(2-methylpropyl)- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective oxidizing or reducing agent. This redox activity is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity. The compound can interact with molecular targets such as enzymes and cellular components, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Methyl-1,4-naphthoquinone:
2-Chloro-1,4-naphthoquinone: Known for its antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 2-(2-methylpropyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The 2-(2-methylpropyl) group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
CAS No. |
73377-70-5 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-9(2)7-10-8-13(15)11-5-3-4-6-12(11)14(10)16/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
WOEIWIRKOWGTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















